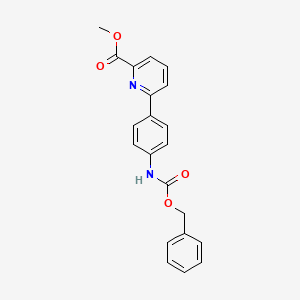![molecular formula C9H9ClF3N B1427792 {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1079439-73-8](/img/structure/B1427792.png)
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with chlorine and trifluoromethyl groups, along with a methylamine group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond with the metal catalyst. Transmetalation, on the other hand, involves the transfer of organic groups from boron to the metal catalyst .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds .
Action Environment
It’s worth noting that the compound is recommended to be stored at room temperature in a cool and dark place , suggesting that light and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine include:
- 4-Chloro-3-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzylamine
- 4-Chloro-2-(trifluoromethyl)benzyl alcohol .
Uniqueness
The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQOPRUULVFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


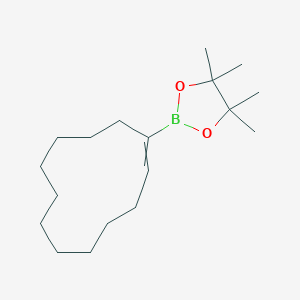
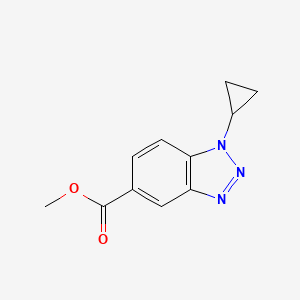
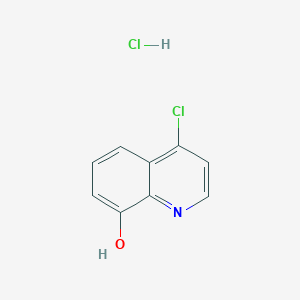

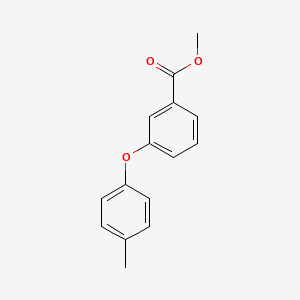


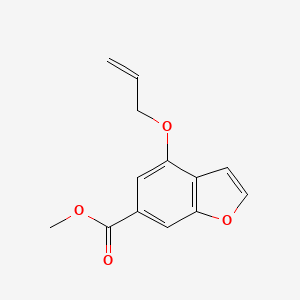
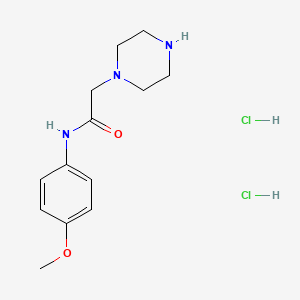
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)

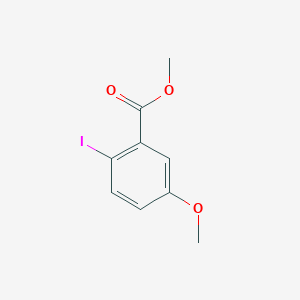
![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
